Home > Products > Screening Compounds P107868 > Dextroamphetamine adipate
Dextroamphetamine adipate - 64770-52-1

Dextroamphetamine adipate

Catalog Number: EVT-10906794
CAS Number: 64770-52-1
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dextroamphetamine adipate is synthesized from dextroamphetamine, which itself can be obtained through various synthetic routes from precursor compounds. The compound falls under the classification of sympathomimetic amines, which are known for their stimulant effects on the central nervous system. It is often categorized as a Schedule II controlled substance due to its potential for abuse and dependence.

Synthesis Analysis

Methods and Technical Details

The synthesis of dextroamphetamine adipate typically involves acylation reactions where dextroamphetamine is reacted with adipic acid or its derivatives. One effective method includes using alkyl phosphonic acid anhydrides as coupling agents, which facilitate high-yield reactions with minimal racemization. The process can be summarized as follows:

  1. Preparation of Dextroamphetamine: Dextroamphetamine can be synthesized from racemic amphetamine through enantiomeric resolution using chiral acids such as tartaric acid.
  2. Acylation: The reaction between dextroamphetamine and adipic acid in the presence of a coupling agent (e.g., T3P®) results in the formation of dextroamphetamine adipate with high purity and yield.
  3. Purification: Post-reaction purification often involves hydrolysis to quench the reaction, followed by solvent extraction to isolate the desired product.

This method allows for yields exceeding 90%, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Dextroamphetamine adipate has a molecular formula that combines elements from both dextroamphetamine and adipic acid. Its structure can be represented as follows:

  • Molecular Formula: C15_{15}H23_{23}N
  • Molar Mass: Approximately 235.36 g/mol
  • Structural Characteristics: The compound features a phenethylamine backbone typical of amphetamines, with an adipate moiety contributing to its pharmacokinetic properties.

The three-dimensional structure can be visualized using molecular modeling software, showcasing the spatial arrangement of atoms that influences its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Dextroamphetamine adipate participates in various chemical reactions typical of amines and esters:

  1. Hydrolysis: In aqueous environments, dextroamphetamine adipate can undergo hydrolysis to regenerate dextroamphetamine and adipic acid.
  2. Esterification: The compound can react with alcohols to form esters, which may alter its pharmacological properties.
  3. Degradation: Under acidic or basic conditions, it may degrade into simpler compounds, influencing its stability during storage.

These reactions are critical for understanding the compound's behavior in biological systems and during pharmaceutical formulation.

Mechanism of Action

Process and Data

The mechanism by which dextroamphetamine adipate exerts its effects involves several pathways:

  • Dopamine Transporter Modulation: Dextroamphetamine inhibits the reuptake of dopamine by blocking its transporter, leading to increased levels of dopamine in synaptic clefts.
  • Release Stimulation: It stimulates the release of dopamine from presynaptic neurons, enhancing dopaminergic signaling.
  • Trace Amine-Associated Receptor Activation: Dextroamphetamine also acts on trace amine-associated receptors, which may contribute to its stimulant effects.

These actions collectively enhance cognitive function and reduce symptoms associated with attention deficit hyperactivity disorder.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dextroamphetamine adipate exhibits several notable physical and chemical properties:

  • State: Solid at room temperature
  • Melting Point: Approximately 98 °C
  • Solubility: Moderately soluble in water (1.74 mg/mL)
  • pKa: Approximately 10.01 (indicating basicity)
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

These properties are crucial for determining appropriate storage conditions and formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

Dextroamphetamine adipate is primarily used in clinical settings for:

  • Treatment of Attention Deficit Hyperactivity Disorder: It improves attention span and reduces hyperactive behavior.
  • Management of Narcolepsy: It helps promote wakefulness in patients suffering from excessive daytime sleepiness.
  • Research Applications: Used in studies investigating neurotransmitter dynamics and behavioral responses related to stimulant use.
Historical Context & Developmental Trajectory

Emergence of Amphetamine Derivatives in Neuropharmacology

The neuropharmacological exploration of amphetamine derivatives began in earnest with the 1887 synthesis of rac-amphetamine (α-methylphenethylamine) by Romanian chemist Lazăr Edeleanu, though its psychoactive properties remained unrecognized for decades. The pivotal turning point occurred in 1927 when American biochemist Gordon Alles independently resynthesized amphetamine while seeking an economical substitute for ephedrine. His systematic pharmacological studies revealed potent sympathomimetic and central nervous system (CNS) stimulant properties, including reversal of barbiturate-induced anesthesia, induction of wakefulness, and mood elevation [5]. By 1935, Smith, Kline & French (SKF) introduced the racemic mixture as Benzedrine® for treating narcolepsy, depression, and other conditions, marking the first medical use of amphetamine [5].

The recognition of stereochemical influences on pharmacology emerged when SKF isolated the dextrorotatory enantiomer, dextroamphetamine, in 1937. This isomer demonstrated approximately twice the CNS stimulatory potency of the racemate or levoamphetamine, leading to its marketing as Dexedrine®. This enantiomeric refinement represented a crucial advancement in neuropharmacology, establishing the principle that optical isomers could exhibit distinct biological activities [5] [8]. The clinical significance of dextroamphetamine derivatives expanded significantly following Charles Bradley’s 1937 serendipitous discovery that Benzedrine improved behavior and school performance in children with behavioral disorders (now classified as attention-deficit/hyperactivity disorder, ADHD) [5]. This seminal observation laid the foundation for dextroamphetamine’s enduring role in ADHD therapeutics and spurred the development of optimized salt forms, including dextroamphetamine adipate, to enhance pharmaceutical properties.

Table 1: Key Milestones in Amphetamine Derivative Development

YearEventSignificance
1887Synthesis of rac-amphetamine by Lazăr EdeleanuInitial chemical characterization
1927Independent resynthesis and pharmacological evaluation by Gordon AllesIdentification of CNS stimulant properties
1935Market introduction of Benzedrine® (racemic amphetamine) by SKFFirst medical use for narcolepsy, depression, and other conditions
1937Isolation and characterization of dextroamphetamine by SKFRecognition of stereoselective CNS activity
1937Charles Bradley reports behavioral improvement in children with BenzedrineFoundation for ADHD pharmacotherapy
2000sIntroduction of mixed salt formulations containing dextroamphetamine adipateOptimization of pharmacokinetics and stability via salt engineering

Rationale for Adipate Salt Formulation in Pharmaceutical Optimization

The conversion of active pharmaceutical ingredients (APIs) into salt forms represents a cornerstone of pharmaceutical development aimed at optimizing physicochemical and biopharmaceutical properties. Dextroamphetamine adipate exemplifies this strategy, wherein the basic dextroamphetamine free base is combined with adipic acid (hexanedioic acid) to form a stable ionic complex. Adipic acid was selected as a counterion due to its favorable physicochemical characteristics, including appropriate acidity (pKa values of 4.43 and 5.41), water solubility, and crystalline structure-forming capability [1] [10].

The primary pharmaceutical motivations for developing dextroamphetamine adipate included:

  • Enhanced Stability and Shelf-Life: Adipate salts exhibit superior solid-state stability compared to the free base and some inorganic salts (e.g., hydrochloride). This stability is critical for maintaining potency and minimizing degradation during storage, particularly in solid dosage forms. The crystalline nature of the adipate salt reduces hygroscopicity, mitigating moisture-induced degradation pathways that can compromise product quality [1].

  • Optimized Physicochemical Properties: Adipic acid forms stable, non-hygroscopic crystals with dextroamphetamine, facilitating processing during manufacturing (e.g., milling, blending, compression). The salt’s melting point, solubility profile, and flow characteristics directly influence the feasibility of formulating robust and reproducible dosage forms [1].

  • Controlled Release Kinetics: While primarily used in immediate-release formulations, the adipate salt’s dissolution profile can contribute to predictable in vivo release kinetics when combined with other amphetamine salts exhibiting differing solubilities. For instance, mixed amphetamine salt formulations (e.g., dextroamphetamine saccharate, amphetamine aspartate monohydrate, dextroamphetamine sulfate, amphetamine sulfate) leverage varying dissolution rates of the components to achieve desired absorption patterns [10]. Although dextroamphetamine adipate itself is not a sustained-release agent, its inclusion in salt mixtures contributes to the overall pharmacokinetic profile.

  • Manufacturing Process Compatibility: Adipic acid is readily incorporated into standard pharmaceutical processes like wet granulation and direct compression. Its compatibility with common excipients (e.g., microcrystalline cellulose, magnesium stearate, colloidal silicon dioxide) minimizes processing challenges [1] [10].

Table 2: Key Physicochemical Properties of Dextroamphetamine Salts

Salt FormTypical Crystal HabitHygroscopicitySolubility in WaterStability Considerations
AdipateCrystalline solidLowModerateHigh solid-state stability; low moisture uptake
SulfateCrystalline solidLow to moderateHighStable under controlled humidity; less hygroscopic than HCl
SaccharateAmorphous complexHighHighSensitive to moisture; requires protective packaging
AspartateCrystalline monohydrateModerateHighStable but may dehydrate under low humidity
Free Base (Oil)LiquidN/AVery lowRequires encapsulation; prone to oxidation

The rational selection of adipic acid as a counterion thus addressed multiple pharmaceutical imperatives: ensuring chemical stability, enabling efficient manufacturing, and contributing to predictable in vivo performance within combination salt products.

Patent Landscapes and Intellectual Property Evolution

The intellectual property landscape surrounding dextroamphetamine salts, including the adipate, reflects a continuous effort to refine pharmaceutical performance while addressing emerging clinical and regulatory challenges. Early patents primarily claimed novel salts and formulations to improve stability, bioavailability, and ease of administration. The development of dextroamphetamine adipate occurred within this broader context of salt engineering, often as part of multi-component formulations rather than as a single entity [1] [7] [10].

A significant shift in patenting strategies emerged with the focus on abuse deterrence and controlled-release technologies. While not specific to the adipate salt, these innovations influenced the overall trajectory of dextroamphetamine product development:

  • Formulation Patents: Key innovations included combining dextroamphetamine salts with functional excipients or matrices to modify release. Patent US11590081B1 exemplifies this approach, disclosing extended-release tablets combining amphetamine cation exchange resin complexes with barrier coatings (e.g., ethylcellulose, polyvinyl acetate) and matrix-forming polymers (e.g., hydrophilic polymers) to achieve prolonged absorption. Although primarily focused on sulfate or base forms, the underlying principles apply to adipate salt integration within such systems [1].

  • Abuse-Deterrent Technologies: Patents like US20090186825A1, covering prodrugs (e.g., lisdexamfetamine dimesylate), represent a parallel strategy to mitigate abuse potential. While prodrugs differ chemically from salt forms like adipate, their development impacted the competitive landscape, driving further refinement of traditional salt formulations for enhanced safety profiles through physical or chemical barriers to extraction or snorting [3].

  • Crystalline Form and Polymorph Patents: Protecting specific crystalline forms of amphetamine salts became a strategic priority to secure market exclusivity. Patents covering novel polymorphs, solvates, or co-crystals of dextroamphetamine salts aim to provide extended protection beyond the base compound patent expiry. While public data on specific adipate polymorphs is limited, the trend underscores the importance of solid-state characterization in modern amphetamine salt development [7].

  • Process Patents: Methods for synthesizing high-purity dextroamphetamine adipate and incorporating it into complex mixtures represent valuable intellectual property. These patents cover efficient purification techniques, crystallization conditions yielding optimal particle size distribution, and manufacturing processes ensuring content uniformity in multi-salt products [1] [10].

The evolution of intellectual property surrounding dextroamphetamine adipate demonstrates a progression from basic salt formation towards sophisticated pharmaceutical systems integrating multiple salts and functional excipients to achieve optimized therapeutic performance and address public health concerns regarding misuse.

Table 3: Representative Patent Classes Relevant to Dextroamphetamine Adipate Development

Patent Focus AreaExample InnovationsSignificance for Dextroamphetamine Adipate
Salt FormulationClaims to specific organic acid salts (e.g., adipate, saccharate) as stable formsEstablished adipate as a viable pharmaceutical salt option
Extended-Release SystemsResin complexes (US11590081B1), coated beads, matrix tabletsProvided platforms potentially incorporating adipate salt for controlled release
Abuse-Deterrent SystemsProdrugs (e.g., lisdexamfetamine), physical barriers, gelling agentsIndirectly increased focus on optimizing safety of traditional salts like adipate via formulation
Crystalline FormsPolymorphs, solvates, hydrates of specific amphetamine saltsPotential future development area for adipate-specific solid forms
Manufacturing ProcessesHigh-yield synthesis, purification methods, blending techniques for multi-salt productsEnabled consistent production of complex formulations containing adipate and other salts

Properties

CAS Number

64770-52-1

Product Name

Dextroamphetamine adipate

IUPAC Name

hexanedioic acid;(2S)-1-phenylpropan-2-amine

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10)/t8-;/m0./s1

InChI Key

OFCJKOOVFDGTLY-QRPNPIFTSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.